Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
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Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group used in organic synthesis. The protection of amines can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and protection group chemistry are applied in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.
6-{(tert-butoxy)carbonylamino}nicotinic acid: Similar structure with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. The presence of the Boc-protected amine allows for selective reactions and deprotection under mild conditions, making it valuable in various synthetic applications.
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWEDNIHBKKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-82-4 |
Source
|
Record name | ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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